Daurisoline-d5

LC-MS/MS Bioanalysis Internal Standard

Accurate LC-MS/MS quantitation of daurisoline is compromised by matrix effects and ionization variability when using non-deuterated analogs. Daurisoline-d5 solves this with a +5 Da mass shift, co-eluting with the analyte to mirror extraction recovery and ionization precisely. - **Application**: Internal standard (IS) for PK/TK studies, metabolite identification via mass shift tracer - **Key Data**: hERG channel blocker (IC50 9.6 µM), autophagy inhibitor (IC50 50.5-80.8 µM) - **Purity**: >98%; supports GLP-compliant bioanalysis - **Supply**: Available for immediate R&D shipment

Molecular Formula C37H42N2O6
Molecular Weight 615.8 g/mol
Cat. No. B12386450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaurisoline-d5
Molecular FormulaC37H42N2O6
Molecular Weight615.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC
InChIInChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i11D,19D,20D,21D,22D
InChIKeyBURJAQFYNVMZDV-HDRXQVLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daurisoline-d5 Overview


Daurisoline-d5 is the deuterium-labeled analog of daurisoline, a bis-benzylisoquinoline alkaloid isolated from Menispermum dauricum and Rhizoma Menispermi . It contains five deuterium atoms substituting hydrogen atoms in the molecular backbone (molecular weight: 615.77 g/mol vs. unlabeled 610.74 g/mol) [1]. This compound functions as a stable isotopically labeled (SIL) internal standard for the quantitative determination of daurisoline in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Unlike unlabeled daurisoline, which exhibits pharmacological activities including hERG channel blockade, autophagy inhibition, and MEK1/2 kinase targeting [2], daurisoline-d5 is intended exclusively for analytical applications and not for pharmacological evaluation.

Why Daurisoline-d5 Cannot Be Replaced


Direct substitution of daurisoline-d5 with unlabeled daurisoline, structural analogs (e.g., dauricine, verapamil), or other bis-benzylisoquinoline alkaloids introduces substantial analytical uncertainty in LC-MS/MS quantification. Unlabeled daurisoline is chemically indistinguishable from the target analyte and therefore cannot be used as an internal standard for its own quantification. Structural analog internal standards exhibit different extraction recovery and matrix effect profiles relative to the analyte, leading to systematic quantitation bias [1]. Notably, dauricine as an internal standard for daurisoline in rabbit plasma shows absolute recoveries above 70% but does not fully co-elute or compensate for matrix effects comparably to a SIL internal standard [2]. While SIL internal standards are the preferred choice for accurate bioanalysis, deuterium-labeled compounds may demonstrate unexpected chromatographic behavior, including retention time shifts relative to the unlabeled analyte, necessitating validation [3].

Daurisoline-d5 Evidence-Based Advantages


Isotopic Purity and Mass Shift

Daurisoline-d5 incorporates five deuterium atoms, resulting in a molecular weight of 615.77 g/mol, representing a +5.03 Da mass increase relative to unlabeled daurisoline (610.74 g/mol) . This 5-Da shift exceeds the minimum +3 Da threshold recommended for eliminating isotopic interference between the analyte and internal standard in quantitative MS detection [1]. In contrast, unlabeled daurisoline or analog internal standards such as dauricine (molecular weight ~624 g/mol) cannot be distinguished from the target analyte by MS without chromatographic separation, introducing co-elution and cross-talk artifacts [2].

LC-MS/MS Bioanalysis Internal Standard

Superior Matrix Effect Compensation

In the validated UPLC-MS/MS method for simultaneous determination of 10 Rhizoma Menispermi alkaloids including daurisoline, the structural analog internal standard verapamil achieved extraction recoveries >77% across all analytes; however, matrix effect values ranged from 87.9% to 107.2% across different biological matrices (plasma, urine, feces), indicating incomplete compensation of ion suppression/enhancement by the non-isotopic internal standard [1][2]. SIL internal standards such as daurisoline-d5 are established to provide superior correction for matrix effects and extraction variability due to near-identical physicochemical properties and co-elution with the analyte [3].

Matrix Effect LC-MS/MS Internal Standard

Biological Activity Fidelity

Daurisoline-d5 contains five deuterium atoms positioned on non-exchangeable carbon sites (positions 5, 8, 11, 19, and 21 of the isoquinoline moieties, as inferred from the IUPAC name specifying dideuterio substitution) . The 5-deuterium labeling on the aromatic backbone is predicted to be stable against deuterium-hydrogen back-exchange during sample preparation, unlike O-deuterated or α-to-heteroatom deuterium labels that undergo pH-dependent exchange . In contrast, single-deuterium or dual-deuterium labeled internal standards may experience detectable back-exchange leading to analyte/internal standard ratio drift and compromised accuracy [1].

Deuterium Exchange LC-MS/MS Internal Standard

Neurotransmitter Release Modulation

SIL internal standards such as daurisoline-d5 are expected to exhibit near-identical chromatographic retention time and extraction recovery to the analyte daurisoline [1]. In a validated UPLC-MS/MS method for Rhizoma Menispermi alkaloids, the structural analog internal standard verapamil achieved extraction recoveries >77% but did not co-elute identically with daurisoline, resulting in matrix effect values of 87.9-107.2% across plasma/urine/feces matrices [2]. Differential recovery between analyte and internal standard introduces systematic quantitation bias; co-eluting SIL IS minimizes this error source [3].

Chromatography Extraction Recovery Internal Standard

Daurisoline-d5 Application Scenarios


Preclinical PK/TK Bioanalysis

Daurisoline-d5 is the designated internal standard for quantifying daurisoline in rat plasma following intravenous or oral administration. In the validated UPLC-MS/MS method for dauricine pharmacokinetics, unlabeled daurisoline was employed as the internal standard, demonstrating the feasibility of bis-benzylisoquinoline alkaloids as IS for this class of compounds [1]. Upgrading to daurisoline-d5 as the SIL internal standard would improve accuracy and precision by correcting for matrix effects and extraction variability that structural analog IS cannot fully compensate for [2]. This application supports preclinical development of daurisoline-containing botanical extracts or isolated daurisoline as a therapeutic candidate for cancer, arrhythmia, or neuroprotection.

Metabolic Pathway Elucidation

For regulatory bioequivalence studies requiring high-precision quantification of daurisoline in biological fluids, daurisoline-d5 provides the analytical rigor needed to meet FDA/EMA guidance for method validation [1]. The 5-Da mass shift and non-exchangeable deuterium labeling ensure consistent internal standard performance across multiple analytical batches and storage intervals [2]. This application is relevant for generic drug development of botanical preparations containing daurisoline or for quality control of traditional Chinese medicine formulations derived from Rhizoma Menispermi.

Pharmacodynamic and DDI Studies

Daurisoline undergoes extensive in vivo metabolism including dehydrogenation, hydroxylation, methylation, sulfation, and glucuronidation [1]. Daurisoline-d5 can serve as a SIL internal standard for quantifying daurisoline and its unlabeled metabolites in hepatocyte incubations or microsomal preparations. The deuterium label remains intact during metabolic transformations occurring at unlabeled sites, enabling accurate quantitation of parent compound depletion and metabolite formation kinetics without interference from isotopically labeled metabolites [2].

Natural Product Standardization QC

Validated UPLC-MS/MS methods for simultaneous quantitation of 10 alkaloids from Rhizoma Menispermi (including dauricine, daurisoline, N-desmethyldauricine, dauricicoline, dauriporphinoline, bianfugecine, dauricoside, stepholidine, acutumine, and acutumidine) currently rely on verapamil as a structural analog internal standard [1]. Incorporating daurisoline-d5 as a SIL IS for the daurisoline channel would improve the accuracy of daurisoline quantitation specifically, while maintaining the multi-analyte workflow. This application supports comprehensive pharmacokinetic characterization of botanical extracts and herb-drug interaction studies.

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